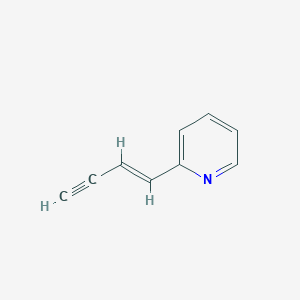
Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) is an organic compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N The compound Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) is characterized by the presence of a butene-ynyl group attached to the second position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of pyridine with an appropriate alkyne under specific conditions. For example, the reaction of pyridine with 1-bromo-1-butyne in the presence of a base such as potassium tert-butoxide can yield Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the butene-ynyl group are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Oxidized pyridine derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced pyridine derivatives with hydrogenated butene-ynyl groups.
Substitution: Substituted pyridine derivatives with halogen or other functional groups.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) is studied for its potential biological activities, such as antimicrobial or anticancer properties. It may be used in the development of new pharmaceuticals or bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry: In industrial applications, Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can lead to the modulation of specific biochemical pathways, resulting in the desired biological effect. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with essential cellular processes.
Vergleich Mit ähnlichen Verbindungen
Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) can be compared with other similar compounds, such as:
Pyridine: A basic heterocyclic compound with a similar structure but without the butene-ynyl group. Pyridine is widely used in organic synthesis and as a solvent.
2-Butyne-1,4-diol: A compound with a similar butyne group but without the pyridine ring. It is used in the synthesis of various organic compounds.
2-Vinylpyridine: A compound with a vinyl group attached to the pyridine ring. It is used in the production of polymers and copolymers.
The uniqueness of Pyridine, 2-(1-buten-3-ynyl)-, (E)-(9CI) lies in its combination of the pyridine ring and the butene-ynyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
134541-96-1 |
|---|---|
Molekularformel |
C9H7N |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
2-[(E)-but-1-en-3-ynyl]pyridine |
InChI |
InChI=1S/C9H7N/c1-2-3-6-9-7-4-5-8-10-9/h1,3-8H/b6-3+ |
InChI-Schlüssel |
LRKXULCRSQBKSY-ZZXKWVIFSA-N |
SMILES |
C#CC=CC1=CC=CC=N1 |
Isomerische SMILES |
C#C/C=C/C1=CC=CC=N1 |
Kanonische SMILES |
C#CC=CC1=CC=CC=N1 |
Synonyme |
Pyridine, 2-(1-buten-3-ynyl)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















